(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
Overview
Description
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated pyrrolidine ring and a carbonitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate typically involves the fluorination of pyrrolidine derivatives followed by the introduction of a carbonitrile group. One common method includes the reaction of (2S,4S)-4-hydroxypyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to yield the fluorinated product. The subsequent introduction of the carbonitrile group can be achieved using cyanogen bromide (BrCN) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to facilitate the fluorination and cyanation reactions, providing better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or sodium methoxide (NaOMe), leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or NaOMe in methanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The carbonitrile group may participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Fluoro-2-methylpyrrolidine 4-methylbenzenesulfonate: Similar in structure but with a methyl group instead of a carbonitrile group.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Uniqueness
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is unique due to its combination of a fluorinated pyrrolidine ring and a carbonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S,4S)-4-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H7FN2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-1-5(2-7)8-3-4/h2-5H,1H3,(H,8,9,10);4-5,8H,1,3H2/t;4-,5-/m.0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCJUPDDHFBIBD-CKDWGAALSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CNC1C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](CN[C@@H]1C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483366-11-6 | |
Record name | 2-Pyrrolidinecarbonitrile, 4-fluoro-, (2S,4S)-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483366-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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